molecular formula C16H10N2 B1307581 4-(3-Quinolinyl)benzonitrile CAS No. 57479-26-2

4-(3-Quinolinyl)benzonitrile

Cat. No.: B1307581
CAS No.: 57479-26-2
M. Wt: 230.26 g/mol
InChI Key: JCIDLGRBJZTYQR-UHFFFAOYSA-N
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Description

4-(3-Quinolinyl)benzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety

Scientific Research Applications

4-(3-Quinolinyl)benzonitrile has several applications in scientific research:

Future Directions

Quinoline-based compounds, including 4-(3-Quinolinyl)benzonitrile, have potential applications in the field of medicinal chemistry . For example, one study discusses the design, synthesis, and in silico studies of quinoline-based-benzo[d]imidazole derivatives as potent α-glucosidase inhibitors . This suggests that this compound and similar compounds could be further studied for their potential as new anti-diabetic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Quinolinyl)benzonitrile typically involves the coupling of 3-bromoquinoline with 4-bromobenzonitrile. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction is performed under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures, around 100-120°C, to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-Quinolinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 4-(3-Quinolinyl)benzylamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Benzonitrile: Lacks the quinoline ring but contains the nitrile group.

    4-(2-Quinolinyl)benzonitrile: Similar structure but with the quinoline ring attached at a different position.

Uniqueness

4-(3-Quinolinyl)benzonitrile is unique due to the specific positioning of the quinoline ring, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and can result in different pharmacological profiles compared to its analogs .

Properties

IUPAC Name

4-quinolin-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-10-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)18-11-15/h1-9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIDLGRBJZTYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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